5-Benzoyl-4-methyl-2-(phenylamino)thiophene-3-carboxylic acid
Description
5-Benzoyl-4-methyl-2-(phenylamino)thiophene-3-carboxylic acid is a thiophene derivative characterized by a benzoyl group at position 5, a methyl group at position 4, and a phenylamino substituent at position 2. Its carboxylic acid moiety at position 3 distinguishes it from ester or amide derivatives commonly observed in related compounds.
Properties
Molecular Formula |
C19H15NO3S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-anilino-5-benzoyl-4-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C19H15NO3S/c1-12-15(19(22)23)18(20-14-10-6-3-7-11-14)24-17(12)16(21)13-8-4-2-5-9-13/h2-11,20H,1H3,(H,22,23) |
InChI Key |
NELKEHCHCIWTNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)NC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-4-methyl-2-(phenylamino)thiophene-3-carboxylic acid typically involves the condensation of appropriate starting materials. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions. The choice of reagents and catalysts, as well as reaction temperature and time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Structural Reactivity Profile
The compound features a thiophene ring substituted with:
-
Benzoyl group (electron-withdrawing, activates electrophilic substitution at specific positions).
-
Methyl group (electron-donating, stabilizes adjacent positions).
-
Phenylamino group (moderately activating for electrophilic substitution).
-
Carboxylic acid (strongly deactivating, directs reactions away from its position).
These substituents influence regioselectivity in reactions such as nucleophilic/electrophilic substitutions and cyclizations .
Nucleophilic Substitution at the Thiophene Ring
The methyl and benzoyl groups may direct nucleophilic attack to the α-positions of the thiophene ring. For example:
Mechanistic Insight : Electron-donating groups (methyl, phenylamino) activate the ring toward electrophilic substitution, while the carboxylic acid deactivates adjacent positions .
Functional Group Transformations
The carboxylic acid group can undergo standard derivatization:
| Reaction | Reagents | Outcome |
|---|---|---|
| Esterification | SOCl₂ followed by ROH | Ethyl 5-benzoyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate |
| Amidation | NH₃ or amines in DCC/DMAP | Corresponding thiophene-3-carboxamide |
Limitation : Steric hindrance from the benzoyl and phenylamino groups may reduce reaction efficiency .
Cyclization Reactions
Thiophene derivatives often undergo cyclization to form fused heterocycles. For example:
| Reaction | Conditions | Product |
|---|---|---|
| Mannich Cyclization | HCHO, RNH₂, non-catalytic | Thieno[2,3-d]pyrimidine derivatives |
| Michael Addition | α,β-unsaturated carbonyls | Fused bicyclic systems |
Quantum-Chemical Validation : DFT studies on similar systems (e.g., thioacrylamides) suggest cyclization proceeds via transition states with activation energies of 54.5–77.2 kJ/mol .
Comparative Reaction Mechanisms
Reactions involving analogous compounds highlight two dominant pathways:
Stereochemical Considerations : Diastereomers (S,S vs. R,R) exhibit stark differences in activation barriers due to steric effects from the benzoyl group .
Scientific Research Applications
5-Benzoyl-4-methyl-2-(phenylamino)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-Benzoyl-4-methyl-2-(phenylamino)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Structural and Functional Group Variations
The table below highlights key structural differences between 5-benzoyl-4-methyl-2-(phenylamino)thiophene-3-carboxylic acid and its analogs:
Key Observations:
Position 5 Substituents: The target compound’s benzoyl group contrasts with the nicotinoyl (pyridine-containing) group in Compounds 8 and 9 and the benzyl group in the carboxamide derivative . Nicotinoyl-containing analogs (e.g., Compound 8) may exhibit distinct electronic profiles due to the pyridine ring’s electron-withdrawing effects .
Position 3 Functional Groups :
- The carboxylic acid in the target compound offers hydrogen-bonding capability, which may enhance solubility in aqueous environments compared to ethyl ester (Compound 8) or amide () derivatives.
- Ethyl esters (e.g., Compound 8) are typically prodrug forms, designed to improve bioavailability through hydrolysis in vivo .
Biological Activity
5-Benzoyl-4-methyl-2-(phenylamino)thiophene-3-carboxylic acid (CAS No. 52797-73-6) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C19H15NO3S
- Molecular Weight : 337.39 g/mol
- Boiling Point : Not specified
- Melting Point : Not specified
- Storage Conditions : Recommended at 2-8°C .
Biological Activity
The biological activities of this compound have been investigated in various studies, highlighting its potential as an active pharmaceutical ingredient.
Antioxidant Activity
Research indicates that derivatives of thiophene compounds exhibit significant antioxidant properties. In particular, compounds similar to this compound have demonstrated the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .
Enzyme Inhibition
A notable area of research involves the inhibition of xanthine oxidase, an enzyme linked to various pathologies, including gout and oxidative stress. Compounds with similar structures have shown moderate xanthine oxidase inhibitory activity, suggesting that this compound may also possess this property .
Study on Antimicrobial Activity
A study focused on the antibacterial and antifungal properties of thiophene derivatives indicated that compounds with structural similarities to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM for various strains, demonstrating promising antimicrobial potential .
Analgesic Activity
Another area of exploration includes the analgesic effects of thiophene derivatives. A study employing the "hot plate" method on mice revealed that certain derivatives exhibited analgesic effects surpassing those of standard analgesics like metamizole. This suggests a potential therapeutic application for pain management .
Comparative Analysis
The following table summarizes key biological activities associated with this compound and related compounds:
Q & A
Q. What are the standard synthetic routes for preparing 5-Benzoyl-4-methyl-2-(phenylamino)thiophene-3-carboxylic acid?
Answer: The synthesis typically involves multi-step reactions starting with thiophene derivatives. For example:
- Step 1: Condensation of a substituted thiophene precursor (e.g., ethyl 4-methylthiophene-3-carboxylate) with benzoyl chloride under anhydrous conditions using NaH/THF as a base .
- Step 2: Introduction of the phenylamino group via nucleophilic substitution or coupling reactions, often requiring palladium catalysts in inert atmospheres .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. What analytical methods are recommended for characterizing this compound?
Answer:
Q. How can solubility challenges be addressed during experimental design?
Answer:
- Solvent Screening: Test polar aprotic solvents (DMSO, DMF) for dissolution, followed by dilution with aqueous buffers for biological assays .
- Derivatization: Convert the carboxylic acid to a methyl ester temporarily to improve solubility in organic phases .
Advanced Research Questions
Q. How do substituents (e.g., benzoyl, phenylamino) influence the compound’s biological or chemical activity?
Answer:
Q. What strategies resolve contradictions in reported solubility or stability data?
Answer:
- Thermodynamic Studies: Differential scanning calorimetry (DSC) to assess polymorphic stability .
- pH-Dependent Solubility: Titration experiments in buffered solutions (pH 1–12) to identify optimal storage conditions .
- Degradation Pathways: Forced degradation studies (heat, light, oxidizers) monitored via LC-MS to identify vulnerable functional groups .
Q. How can computational modeling guide the optimization of this compound?
Answer:
Q. What are the key considerations for designing in vivo studies?
Answer:
- Metabolic Stability: Incubate with liver microsomes to estimate half-life and identify likely metabolites .
- Formulation: Use biocompatible carriers (e.g., PEGylated liposomes) to enhance bioavailability of the carboxylic acid form .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
